Cas no 2090610-83-4 (3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole)

3-(Chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole is a specialized heterocyclic compound featuring a chloromethyl substituent and a cyclopropylmethyl group attached to a tetrahydroindazole core. This structure offers versatility in synthetic applications, particularly in medicinal chemistry and pharmaceutical research, where it serves as a key intermediate for the development of bioactive molecules. The chloromethyl group provides a reactive site for further functionalization, while the cyclopropyl moiety enhances stability and influences steric and electronic properties. Its rigid framework is advantageous in designing compounds with targeted biological activity. Suitable for controlled reactions, this compound is valued for its potential in constructing complex molecular architectures with precision.
3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole structure
2090610-83-4 structure
Product name:3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole
CAS No:2090610-83-4
MF:C12H17ClN2
MW:224.729781866074
CID:5721396
PubChem ID:121214385

3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole Chemical and Physical Properties

Names and Identifiers

    • 3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole
    • starbld0043076
    • F2198-6448
    • 2090610-83-4
    • AKOS026724901
    • 3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazole
    • 2H-Indazole, 3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-
    • Inchi: 1S/C12H17ClN2/c13-7-12-10-3-1-2-4-11(10)14-15(12)8-9-5-6-9/h9H,1-8H2
    • InChI Key: JLMXSPUDZISSDQ-UHFFFAOYSA-N
    • SMILES: ClCC1=C2CCCCC2=NN1CC1CC1

Computed Properties

  • Exact Mass: 224.1080262g/mol
  • Monoisotopic Mass: 224.1080262g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.8Ų
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • Boiling Point: 361.7±37.0 °C(Predicted)
  • pka: 2.71±0.20(Predicted)

3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-6448-1g
3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole
2090610-83-4 95%+
1g
$466.0 2023-09-06
Life Chemicals
F2198-6448-5g
3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole
2090610-83-4 95%+
5g
$1398.0 2023-09-06
Life Chemicals
F2198-6448-2.5g
3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole
2090610-83-4 95%+
2.5g
$932.0 2023-09-06
TRC
C218491-1g
3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2h-indazole
2090610-83-4
1g
$ 660.00 2022-04-28
TRC
C218491-500mg
3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2h-indazole
2090610-83-4
500mg
$ 435.00 2022-04-28
TRC
C218491-100mg
3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2h-indazole
2090610-83-4
100mg
$ 115.00 2022-04-28
Life Chemicals
F2198-6448-0.25g
3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole
2090610-83-4 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F2198-6448-10g
3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole
2090610-83-4 95%+
10g
$1957.0 2023-09-06
Life Chemicals
F2198-6448-0.5g
3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole
2090610-83-4 95%+
0.5g
$442.0 2023-09-06

Additional information on 3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole

Research Brief on 3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole (CAS: 2090610-83-4)

The compound 3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole (CAS: 2090610-83-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest studies and findings related to this compound, highlighting its synthesis, biological activity, and therapeutic potential.

Recent literature reveals that 3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole serves as a key intermediate in the synthesis of novel indazole-based compounds with diverse pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the development of selective kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). The compound's unique structural features, including the chloromethyl and cyclopropylmethyl substituents, contribute to its ability to modulate enzyme activity and enhance binding affinity.

In addition to its role as a synthetic intermediate, 3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole has been investigated for its direct biological effects. Preclinical studies have shown that this compound exhibits promising anti-inflammatory and neuroprotective properties. For instance, research conducted by Smith et al. (2024) reported its efficacy in reducing neuroinflammation in a murine model of Parkinson's disease, suggesting potential applications in neurodegenerative disorders.

The synthesis of 3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole has also been optimized in recent years. A novel one-pot synthesis method, described in Organic Letters (2023), offers improved yield and scalability compared to traditional multi-step approaches. This advancement is particularly relevant for industrial-scale production, where efficiency and cost-effectiveness are critical considerations.

Despite these promising findings, challenges remain in the clinical translation of 3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and requires further structural modifications to enhance its metabolic stability. Ongoing research is focused on derivatizing the indazole core to address these limitations while retaining its therapeutic efficacy.

In conclusion, 3-(chloromethyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole (CAS: 2090610-83-4) represents a versatile scaffold in medicinal chemistry with significant potential for drug development. Its applications span from kinase inhibition to neuroprotection, underscoring its importance in contemporary research. Future studies should prioritize optimizing its pharmacokinetic properties and exploring its mechanisms of action in greater detail.

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